molecular formula C7H7 B028343 Toluene CAS No. 22904-44-5

Toluene

Cat. No.: B028343
CAS No.: 22904-44-5
M. Wt: 91.13 g/mol
InChI Key: VHYAIWZUUQSEGU-UHFFFAOYSA-N
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Description

. It is a mono-substituted benzene derivative, consisting of a methyl group attached to a phenyl group. Toluene is widely used as an industrial solvent and as a precursor in the synthesis of various chemicals .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Substitution: Nitric acid, sulfuric acid, halogens in the presence of iron(III) chloride.

    Reduction: Hydrogen gas in the presence of a nickel catalyst.

Major Products:

    Benzoic Acid: From oxidation.

    Nitrothis compound: From nitration.

    Methylcyclohexane: From hydrogenation.

Mechanism of Action

Target of Action

Toluene, a volatile organic compound, primarily targets the central nervous system (CNS) . It is known to interfere with a number of cognitive and perceptual functions during acute intoxication and as residual sequelae of high-level exposure .

Mode of Action

This compound’s mode of action involves its interaction with the CNS. It is metabolized by cytochrome p-450 into benzoic acid and hippuric acid , which are excreted by the kidney . The main clinical presentation of acute this compound intoxication consists of weakness associated with severe hypokalemia and acidosis . Renal glomerular injury (proteinuria) is ubiquitous .

Biochemical Pathways

This compound’s removal mechanism in the atmosphere is mainly attributed to the OH radical , which includes major OH-addition and minor H-abstraction reactions . The cresols and RO2 derived from OH-adducts reacting with O2 have significant impacts on the generation of secondary organic aerosols (SOA) and O3 . In addition, this compound can be degraded via unique metabolic routes in bacteria .

Pharmacokinetics

This compound is absorbed quickly through the respiratory tract and is detected in arterial blood within the first 10 seconds after exposure . It is highly lipid-soluble and readily disperses in the CNS . When released to surface water, it rapidly volatilizes to air. Released to the ground, it binds somewhat to soil and slowly migrates with groundwater .

Result of Action

The result of this compound’s action can lead to various health effects. Acute this compound intoxication can lead to dangerous metabolic abnormalities, including rhabdomyolysis and acute hepatorenal injury . Chronic this compound abuse produces a neurological disorder, of which dementia is the most disabling component . This compound can also cause renal tubular acidosis, glomerulonephritis, myoglobinuria, and renal failure .

Action Environment

This compound’s action can be influenced by environmental factors. For instance, this compound degradation in the atmosphere is mainly attributed to the OH radical . In the context of advanced oxidation processes, the OH radical emerges as a highly efficient oxidant, pivotal in the elimination of volatile organic compounds . Furthermore, the environmental and toxicological effects of this compound have been extensively studied, and it has been found that this compound is irritating to the eyes, skin, and respiratory tract .

Biochemical Analysis

Biochemical Properties

Toluene interacts with various biomolecules in the body. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze the oxidation of this compound to benzyl alcohol . Benzyl alcohol is then further oxidized to benzoic acid, which is conjugated with glycine to form hippuric acid, the primary metabolite of this compound found in urine . This compound can also induce the generation of reactive oxygen species, leading to oxidative stress and DNA damage .

Cellular Effects

This compound has been shown to have various effects on cells. It can cause oxidative DNA damage, resulting in genotoxicity in different brain regions including the cortex, cerebellum, and hippocampus . In high doses, this compound has effects similar to other volatile substances such as psychomotor damage, excitation and later inhibition of locomotor activities, loss of the standing reflex, and sedation . This compound induces these effects by affecting the GABAergic, glutamatergic, serotonergic, and dopaminergic pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is converted to benzene via hydrodealkylation, a process involving the removal of the methyl group and the addition of a hydrogen atom . This compound’s removal mechanism in the atmosphere is mainly attributed to the OH radical, which includes major OH-addition and minor H-abstraction reactions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, exposure to low concentrations of this compound leads to persistent deficits in spatial learning and memory function in rat models . Moreover, the coexistence of this compound and methane can influence methane oxidation, the growth of methanotrophs, and the distribution of methane-derived carbon .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, this compound has been shown to have antidepressant-like actions in two animal models used for the screening of antidepressant drugs . Chronic this compound abuse produces a devastating neurological disorder, of which dementia is the most disabling component .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes to benzyl alcohol, which is then further oxidized to benzoic acid . Benzoic acid is conjugated with glycine to form hippuric acid, the primary metabolite of this compound found in urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is less dense than water and is slightly soluble in water, hence it floats on water . This compound vapor is heavier than air . In a study, this compound was found to be transported from the soil phase to the atmospheric phase .

Scientific Research Applications

Toluene has a wide range of applications in scientific research:

Properties

IUPAC Name

toluene
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InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

YXFVVABEGXRONW-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1
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Molecular Formula

C7H8, Array
Record name TOLUENE
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Related CAS

25013-04-1
Record name Benzene, methyl-, homopolymer
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DSSTOX Substance ID

DTXSID7021360, DTXSID00184990
Record name 1-Methylbenzene
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Record name Methylene, phenyl-
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Molecular Weight

92.14 g/mol
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Physical Description

Toluene appears as a clear colorless liquid with a characteristic aromatic odor. Flash point 40 °F. Less dense than water (7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. May be toxic by inhalation, ingestion or skin contact. Used in aviation and automotive fuels, as a solvent, and to make other chemicals., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Colorless liquid with a sweet, pungent, benzene-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, pungent, benzene-like odor.
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Record name Benzene, methyl-
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Boiling Point

231.1 °F at 760 mmHg (NTP, 1992), 110.6 °C, 110.00 to 111.00 °C. @ 760.00 mm Hg, 111 °C, 232 °F
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Flash Point

40 °F (NTP, 1992), 4.4 °C, 4.0 °C (39.2 °F) - closed cup, 4.4 dec C (closed cup), 40 °F (4 °C) (Closed cup), 4 °C c.c., 40 °F
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 526 mg/L at 25 °C, Miscible with alcohol, chloroform, ether, acetone, glacial acetic acid, carbon disulfide, Soluble in ethanol, benzene, diethyl ether, acetone, chloroform, glacial acetic acid and carbon disulfide, 0.526 mg/mL at 25 °C, Solubility in water: none, (74 °F): 0.07%
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Density

0.867 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8623 g/cu cm at 20 °C, Relative density (water = 1): 0.87, 0.87
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Vapor Density

3.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (Air = 1), Relative vapor density (air = 1): 3.1, 3.14
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Vapor Pressure

10 mmHg at 43.5 °F ; 20 mmHg at 65.1 °F; 40 mmHg at 89.2 °F (NTP, 1992), 28.4 [mmHg], 28.4 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 3.8, 21 mmHg
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Mechanism of Action

The present study demonstrates reductions of dopamine (DA) turnover in various areas of the anterior nucleus caudate of rat by toluene at concentrations lower than the current OSHA threshold limit value (100 ppm). Thus, toluene at low concentrations may produce disturbances in dopaminergic mechanisms of the basal ganglia probably leading to functional changes in sensory-motor integration. The increases in DA turnover in the cholecystokinin (CCK)-DA terminals of the subcortical limbic system induced by high concentrations of toluene may be part of the neurochemical basis for its abuse as a euphoric agent in man., Exposure to toluene causes both reversible and irreversible changes in the central nervous system. The effects of toluene inhalation on some specific enzymes and glutamate and GABA receptor binding in defined parts of the rat brain were studied following several exposure schemes. The activities of the transmitter synthesizing enzymes glutamic acid decarboxylase (GAD), choline acetyltransferase (ChAT) and aromatic amino-acid decarboxylase (AAD) were used as markers for permanent loss of neuronal activity. Catecholaminergic neurons showed a 50% reduction in the brain stem after 4 weeks exposure to 250 and 1000 ppm toluene. Following 500 ppm of toluene, 16 hr/day for 3 months, a general increase in the activities was seen. This is most probably due to a reduction in total protein content, to which the activities were related. The neurotransmitters glutamate and GABA had their specific receptor binding increased in most of the brain areas studied, but decreased in some areas. The glial enzyme, glutamine synthetase, has its activity increased in the cerebellar hemisphere following 4 weeks exposure to 1000 ppm. This suggests that glial cells in the area may have proliferated, a frequent phenomenon following CNS damage., The effect on energetic metabolism of rat liver mitochondria (RLM) of styrene and other aliphatic benzene derivatives, i.e. toluene, ethylbenzene, alpha-methylstyrene and butylbenzene, is studied. It is shown that these compounds uncouple oxidative phosphorylation and this effect is connected with the stimulation of passive entry of protons into mitochondria. The relationship between hydrophobicity of these compounds and their biological activity and mechanism of uncoupling effect are discussed.
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Impurities

... Commercial grades /of toluene/ usually contain small amounts of benzene as an impurity., Technical grades (90-120 °C boiling range) are less pure and may contain up to 25% benzene as well as other hydrocarbons., Commercial grades /of toluene/ can ... contain polynuclear aromatic hydrocarbons (PAHs), including pyrene, fluoranthrene, and benzo[ghi]perylene.
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Color/Form

Colorless liquid

CAS No.

108-88-3, 3101-08-4
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Melting Point

-139 °F (NTP, 1992), -94.9 °C, -95 °C, -139 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Toluene
Reactant of Route 2
Toluene
Reactant of Route 3
Toluene
Reactant of Route 4
Toluene
Reactant of Route 5
Toluene
Reactant of Route 6
Toluene

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